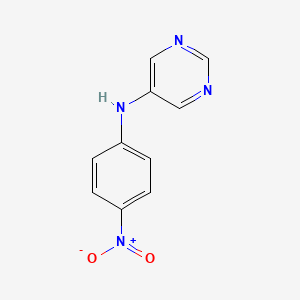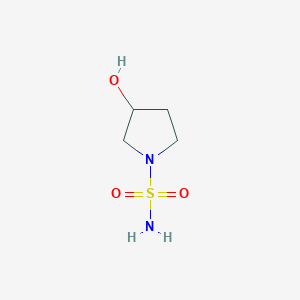
3-hydroxypyrrolidine-1-sulfonamide
Overview
Description
3-hydroxypyrrolidine-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxypyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with sulfonyl chloride in the presence of a base. The hydroxyl group can be introduced through subsequent hydroxylation reactions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxypyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
3-hydroxypyrrolidine-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxypyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to antibacterial effects by preventing the synthesis of essential nucleotides in bacteria .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine.
Pyrrolidine Derivatives: Including pyrrolidine-2,5-diones and prolinol
Uniqueness
3-hydroxypyrrolidine-1-sulfonamide is unique due to its combination of a pyrrolidine ring, hydroxyl group, and sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H10N2O3S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-hydroxypyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C4H10N2O3S/c5-10(8,9)6-2-1-4(7)3-6/h4,7H,1-3H2,(H2,5,8,9) |
InChI Key |
JBOHPVPRGQWUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
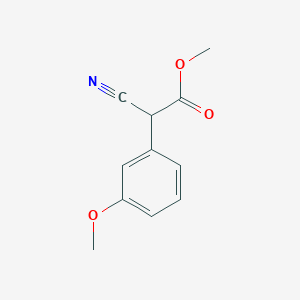
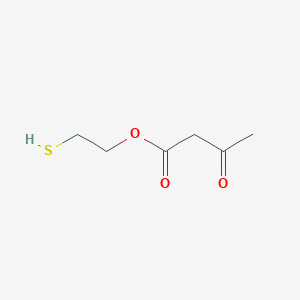
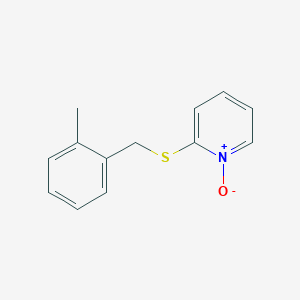
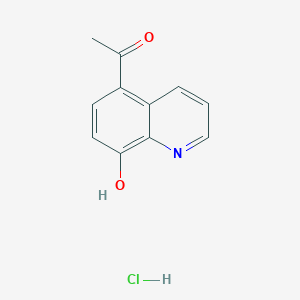
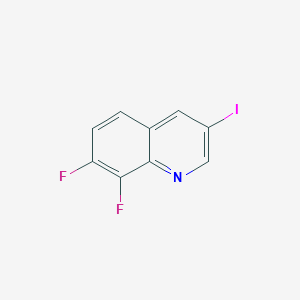
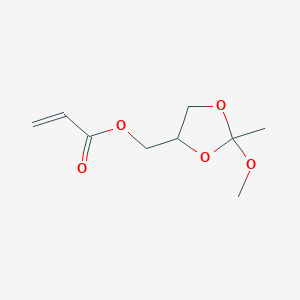
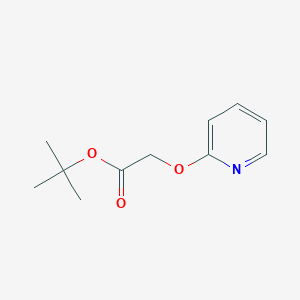
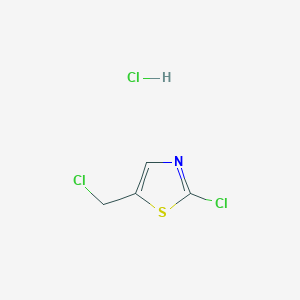
![Benzene, 1-fluoro-2-[(2-nitrophenyl)thio]-](/img/structure/B8671505.png)
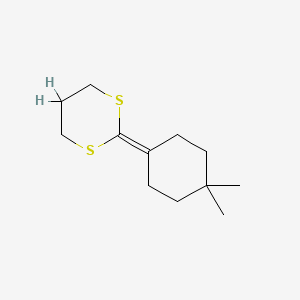
![3-[3-(3-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-morpholine](/img/structure/B8671512.png)
![trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane](/img/structure/B8671516.png)
![6-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B8671520.png)
